N-allyl-4-(4-chlorophenoxy)butanamide
Description
N-allyl-4-(4-chlorophenoxy)butanamide is a synthetic amide derivative characterized by an allyl group attached to the amide nitrogen and a 4-chlorophenoxy moiety at the fourth position of the butanamide chain. These analogs provide insights into how substituent variations influence properties such as solubility, bioactivity, and metabolic stability.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-9-15-13(16)4-3-10-17-12-7-5-11(14)6-8-12/h2,5-8H,1,3-4,9-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJMJIMJSBOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS: 348163-50-8)
- Structural Differences: Phenoxy Group: Contains 2,4-dichloro substitution (vs. 4-chloro in the target compound), increasing electron-withdrawing effects and steric bulk. Amide Substituent: Features a 4-acetylphenyl group (vs. allyl in the target), introducing a ketone functional group that enhances polarity.
- Implications :
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide
- Structural Differences: Phenoxy Group: Substituted with 4-chloro and 2-methyl groups (vs. 4-chloro in the target), adding steric hindrance. Amide Substituent: Uses a 3-acetylphenyl group (vs. allyl), altering electronic distribution.
- The meta-positioned acetyl group could reduce resonance stabilization compared to para-substituted analogs, impacting reactivity .
General Comparison with Substrate Analogues
lists chlorinated aromatic compounds (e.g., 4-chlorophenol derivatives) but focuses on amine/nitro functionalities rather than amides. This highlights the uniqueness of N-allyl-4-(4-chlorophenoxy)butanamide’s amide linkage, which may enhance hydrogen-bonding capacity compared to amine-based analogs .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Phenoxy Substituents | Amide Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | - | 4-chloro | Allyl | - | Allyl group enhances hydrophobicity |
| N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | 348163-50-8 | 2,4-dichloro | 4-Acetylphenyl | 366.24 | Increased electron withdrawal |
| N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | - | 4-chloro-2-methyl | 3-Acetylphenyl | - | Steric hindrance from methyl group |
Research Findings and Implications
- Allyl groups may offer moderate hydrophobicity, balancing solubility and membrane permeability.
- Steric Considerations : Methyl or additional chlorine substituents (e.g., 2,4-dichloro) could limit rotational freedom, affecting binding to rigid enzyme active sites.
- Metabolic Stability : Acetylphenyl groups may resist hydrolysis better than allyl groups, though this requires experimental validation.
Note: While specific data for this compound are unavailable, trends from its analogs suggest that strategic modifications to the phenoxy ring or amide group could optimize its physicochemical and biological profile. Further studies are needed to validate these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
